molecular formula C5H5N3O B594208 3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine CAS No. 136098-15-2

3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine

Número de catálogo: B594208
Número CAS: 136098-15-2
Peso molecular: 123.115
Clave InChI: KCABLLBSGJUPAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It combines a 1,2,4-oxadiazole ring, noted for its bioisosteric properties and metabolic stability, with a pyrimidine base, a fundamental scaffold in nucleic acids and many therapeutic agents . This unique hybrid structure is a key intermediate for researchers developing novel bioactive molecules. The 1,2,4-oxadiazole moiety is recognized for its role as a bioisostere for ester and amide functional groups, which can improve the stability and pharmacokinetic properties of lead compounds . Meanwhile, the pyrimidine core is a privileged structure in pharmaceuticals, associated with a wide spectrum of biological activities . Researchers are exploring related triazolo- and oxadiazolo-pyrimidine hybrids for various applications, including as potential anti-inflammatory agents through dual inhibition of enzymes like COX-2 and sEH , and as anticancer agents . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Número CAS

136098-15-2

Fórmula molecular

C5H5N3O

Peso molecular

123.115

Nombre IUPAC

3H-[1,2,4]oxadiazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H5N3O/c1-2-6-3-8-4-9-7-5(1)8/h1-3H,4H2

Clave InChI

KCABLLBSGJUPAB-UHFFFAOYSA-N

SMILES

C1N2C=NC=CC2=NO1

Sinónimos

3H-[1,2,4]Oxadiazolo[4,3-c]pyrimidine(9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Table 1: Physical and Spectral Properties of Selected Heterocyclic Compounds
Compound Name Yield (%) mp (°C) Key Spectral Features (NMR Shifts, ppm) Reference
5-Methoxy-3-phenyl-8aH-[1,2,4]oxadiazolo[4,5-c]pyrimidine (4) 30 142–143 C3-H (δ 8.2), C5-OCH3 (δ 3.9)
6-Methoxy-3,9-diphenyl-6aH-bis[1,2,4]oxadiazolo[4,5-a:4’,5’-c]pyrimidine (16) 10 170–172 Aromatic protons (δ 7.5–8.1), C6-OCH3 (δ 3.8)
7-p-Tolyl-7H-[1,2,4]triazolo[1,5-c]pyrimidine (8) N/A N/A C2-H (δ 8.0), C5-H (δ 7.6)
7-p-Tolyl-7H-[1,2,4]triazolo[4,3-c]pyrimidine (9) N/A N/A C3-H (δ 8.5), C5-H (δ 8.2)
3,9-Di-(4’-fluorophenyl)-bis[1,2,4]triazolo[4,3-a][4,3-c]pyrimidine (3f) N/A N/A Aromatic protons (δ 7.8–8.3), enhanced bioactivity

Key Findings

(i) Electronic and Steric Effects in Annelated Systems
  • Oxadiazolo vs. Triazolo Derivatives : The annelation position significantly impacts electronic environments. For instance, in triazolo[4,3-c]pyrimidine (9), C3-H and C5-H protons appear downfield (δ 8.5 and 8.2, respectively) compared to triazolo[1,5-c]pyrimidine (8) (δ 8.0 and 7.6), due to increased electron withdrawal from the triazole ring .
  • Bis-Oxadiazolo Systems: The bis-oxadiazolo derivative (16) exhibits a higher mp (170–172°C) than monosystem 4, attributed to increased rigidity and π-stacking from dual annelation .
(ii) Reactivity and Stability
  • Degradation Tendencies: Oxadiazolo-pyrimidines like compound 4 degrade into pyrimidinones under ambient conditions, whereas triazolo derivatives (e.g., 8 and 9) show stability under reflux but isomerize in acidic or thermal conditions .
  • Isomerization Dynamics: Triazolo[4,3-c]pyrimidines (e.g., 9) isomerize to triazolo[1,5-c]pyrimidines (e.g., 8) in ethanol with formic acid, highlighting their configurational lability .

Q & A

Q. What are the optimal synthetic routes for 3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways with careful optimization of reagents, solvents, and catalysts. For example:

  • Step 1: Condensation of amidine hydrochlorides with heterocyclic precursors in THF using triethylamine (Et3_3N) at room temperature for 48 hours .
  • Step 2: Cyclization via reflux in pyridine (10 hours) or POCl3_3 with dimethylaniline (Me2_2NPh) at 105–110°C (3 hours) to form the oxadiazolo-pyrimidine core .
  • Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity .

Key Optimization Parameters:

ParameterOptimal ConditionSource
SolventTHF (Step 1); Dioxane (Step 2)
CatalystPOCl3_3/Me2_2NPh
Reaction Time48 hours (Step 1); 3 hours (Step 2)

Q. Which characterization techniques are most effective for confirming the structure of oxadiazolo-pyrimidine derivatives?

Methodological Answer:

  • 1H/13C NMR: Focus on diagnostic peaks:
    • Pyrimidine protons (δ 8.2–8.9 ppm) and oxadiazole protons (δ 6.5–7.3 ppm) .
    • Carbonyl carbons (δ 160–170 ppm) for the oxadiazole ring .
  • LC-MS: Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to rule out structural isomers .
  • Elemental Analysis: Validate C, H, N ratios within ±0.3% of theoretical values .

Q. How can impurities be systematically identified and minimized during synthesis?

Methodological Answer:

  • Common Impurities: Unreacted intermediates (e.g., amidines) or by-products from incomplete cyclization.
  • Mitigation Strategies:
    • Monitor reaction progress via TLC (Rf_f values: 0.3–0.5 in ethyl acetate/hexane).
    • Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .
    • Optimize stoichiometry (e.g., 1.2:1 molar ratio of POCl3_3 to precursor) to drive reactions to completion .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for complex analogs?

Methodological Answer:

  • Contradiction Example: Overlapping NMR signals in polycyclic derivatives.
  • Resolution Tactics:
    • 2D NMR (HSQC, HMBC): Assign protons to carbons and confirm through-space couplings (e.g., 3J^3J correlations for ring connectivity) .
    • X-ray Crystallography: Resolve ambiguous structures using single-crystal data (e.g., C–C bond lengths: 1.36–1.42 Å for aromatic systems) .
    • Computational Validation: Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values (RMSD < 2 ppm) .

Q. How can computational methods predict the reactivity of oxadiazolo-pyrimidine cores in nucleophilic substitutions?

Methodological Answer:

  • DFT Studies: Calculate Fukui indices to identify electrophilic sites (e.g., C-5 of the pyrimidine ring).
  • Mechanistic Insights:
    • Transition state modeling for SNAr reactions at C-5 (activation energy: ~25 kcal/mol) .
    • Solvent effects: Polar aprotic solvents (e.g., DMSO) lower activation barriers by stabilizing charged intermediates .

Q. What methodologies enable the integration of oxadiazolo-pyrimidine cores into polycyclic systems?

Methodological Answer:

  • Cyclization Strategies:
    • Thermal Cyclization: React with 1,3-dicarbonyl compounds at 120°C to form fused pyrido-pyrimidines .
    • Acid-Catalyzed Ring Closure: Use formic acid (HCOOH, 80°C) to generate thieno-pyridine hybrids .
  • Biological Relevance:
    • Polycyclic derivatives (e.g., pyridino-thieno-triazolo-pyrimidines) show enhanced kinase inhibition (IC50_{50}: 0.1–5 μM) compared to monocyclic analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.